Scientific Field: Energy Science Application Summary: THT is used as an odorant in natural gas, which is crucial for detecting leaks and ensuring safety. Methods of Application: THT is added to natural gas in controlled amounts to provide a distinct smell, aiding in leak detection
Scientific Field: Pharmaceutical Chemistry Application Summary: THT derivatives are synthesized for their potential biological activities, including medicinal properties. Methods of Application: Organocatalytic domino reactions are used to synthesize highly functionalized THT derivatives with excellent enantioselectivities . Results and Outcomes: These derivatives exhibit a wide range of biological activities, such as antioxidant activities and leukotriene antagonism, which are beneficial in drug development .
Scientific Field: Nanotechnology Application Summary: THT is utilized in the synthesis of gold nanoparticles due to its adsorption properties on gold surfaces. Methods of Application: THT is used as a building block for chiral ligands in asymmetric catalysis, contributing to the synthesis of nanoparticles . Results and Outcomes: The use of THT has shown new and interesting properties when adsorbed to Au(110) surfaces, opening up new possibilities in nanoscience .
Scientific Field: Environmental Chemistry Application Summary: THT’s role in odorizing natural gas has environmental implications, particularly in the context of hydrogen economy. Methods of Application: Experimental research is conducted to assess the impact of hydrogen additives on the stability of THT mixtures in methane and natural gas . Results and Outcomes: The findings help identify potential hazards for the safe use of gas from distribution networks, contributing to environmental safety .
Scientific Field: Materials Chemistry Application Summary: THT and its derivatives are important in the advancement of organic semiconductors and electronic devices. Methods of Application: THT derivatives are synthesized through heterocyclization of functionalized alkynes, which are used in organic materials science . Results and Outcomes: These derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
Scientific Field: Industrial Chemistry Application Summary: THT is used as a corrosion inhibitor and intermediate in various chemical syntheses. Methods of Application: THT is involved in the synthesis of various epoxides and benzo[n.1.0]bicycloalkanes as a reagent or catalyst . Results and Outcomes: Its use in these processes contributes to the production of materials with specific properties required for industrial applications .
Scientific Field: Biochemistry Application Summary: THT is involved in the synthesis of biologically active compounds, including essential coenzymes like biotin. Methods of Application: The synthesis of optically active THT derivatives is achieved through organocatalytic domino reactions, which are important for biochemical applications . Results and Outcomes: These derivatives have a broad spectrum of biological activities, such as inhibitors of copper amine oxidases and plant growth regulations, which are crucial for biochemical research .
Scientific Field: Catalysis Application Summary: THT serves as a building block for new chiral ligands in asymmetric catalysis, enhancing the synthesis of various compounds. Methods of Application: THT is used to develop chiral ligands that facilitate asymmetric catalysis, leading to the production of enantiomerically pure compounds . Results and Outcomes: The application of THT in catalysis has resulted in high enantioselectivities up to 96% ee, which is significant for industrial and pharmaceutical syntheses .
Scientific Field: Organic Chemistry Application Summary: THT derivatives are utilized in the synthesis of natural products, contributing to the discovery of new medicinal compounds. Methods of Application: Natural product synthesis involves the use of THT derivatives as intermediates, enabling the construction of complex molecular architectures . Results and Outcomes: The use of THT in natural product synthesis has led to the development of compounds with various biological effects, aiding in medicinal chemistry .
Scientific Field: Nanomaterials Application Summary: THT and related thiophenes are key in the synthesis of gold nanoparticles due to their adsorption properties. Methods of Application: The adsorption of THT on gold surfaces is exploited to control the size and shape of gold nanoparticles, which is critical for their application in electronics and catalysis . Results and Outcomes: The properties of THT when adsorbed to gold surfaces have opened new possibilities in the field of nanomaterials, particularly in the synthesis of gold nanoparticles .
Scientific Field: Medicinal Chemistry Application Summary: THT is integral to the development of therapeutic agents due to its involvement in the synthesis of biologically active molecules. Methods of Application: THT derivatives are synthesized and tested for their potential as therapeutic agents, with a focus on their biological activities . Results and Outcomes: The exploration of THT in medicinal chemistry has led to the identification of compounds with a variety of biological effects, which are valuable for the advancement of new medications .
Scientific Field: Renewable Energy Application Summary: THT’s stability in gaseous mixtures makes it suitable for applications in the hydrogen economy, particularly in the context of renewable energy sources. Methods of Application: Research is conducted to assess the impact of hydrogen additives on the stability of THT in methane and natural gas mixtures . Results and Outcomes: The findings support the safe use of THT in gas mixtures, which is essential for the development of renewable energy infrastructures .
Tetrahydrothiophene is an organosulfur compound with the chemical formula . It features a five-membered saturated ring composed of four methylene groups and a sulfur atom, making it the saturated analog of thiophene. This compound is also known by several other names, including thiophane, thiolane, and tetramethylene sulfide. Tetrahydrothiophene is a colorless liquid characterized by a strong, unpleasant odor, and it is volatile at room temperature .
THT is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:
Additionally, it reacts readily with alkyl halides in the presence of Brønsted acids, displaying reactivity similar to that of dialkyl sulfides . The compound also acts as a ligand in coordination chemistry, forming complexes such as chloro(tetrahydrothiophene)gold(I) .
Tetrahydrothiophene has shown some biological activity, particularly in natural products. For instance, it is found in several plants and has been identified as part of the structure of certain antibiotics produced by Streptomyces species. These antibiotics include albomycins, which contain tetrahydrothiophene rings. Additionally, tetrahydrothiophene derivatives have been studied for their potential pharmacological properties .
The primary method for synthesizing tetrahydrothiophene involves the reaction of tetrahydrofuran with hydrogen sulfide. This reaction usually occurs in the vapor phase and is catalyzed by alumina or other heterogeneous acid catalysts. The process allows for the separation and distillation of tetrahydrothiophene from the reaction mixture .
Tetrahydrothiophene has several applications due to its properties:
Studies on tetrahydrothiophene indicate that it can interact with strong oxidants like nitric acid and can generate heat when reacting with various compounds. It may also release hydrogen sulfide upon decomposition or reaction with acids. These interactions highlight the importance of handling this compound with care due to its potential hazards and reactivity .
Tetrahydrothiophene shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure | Key Characteristics |
---|---|---|
Thiophene | C4H4S | Aromatic compound; more stable; used in dyes and pharmaceuticals. |
Tetrahydrofuran | C4H8O | Ether; used as a solvent; lacks sulfur atom. |
Dimethyl sulfide | C2H6S | Volatile; used in agriculture; distinct odor compared to tetrahydrothiophene. |
Sulfolane | C4H8O2S | Polar solvent; derived from tetrahydrothiophene oxidation; odorless. |
Tetrahydrothiophene is unique due to its saturated ring structure, which contributes to its distinct physical properties and reactivity compared to these similar compounds .
Tetrahydrothiophene research has evolved considerably since its early documentation in the scientific literature. The compound was first substantially described in the Journal of the American Chemical Society in 1946, where it was referred to as "Thiophane". Initial investigations primarily focused on establishing basic structural characteristics and fundamental chemical properties.
As analytical techniques advanced through the mid-20th century, research expanded to include more detailed conformational analyses and spectroscopic characterization. The development of sophisticated instrumental methods, particularly NMR spectroscopy and mass spectrometry, provided more comprehensive insights into the molecular behavior of tetrahydrothiophene. By the turn of the 21st century, research had branched into diverse applications, from catalysis to materials science, reflecting the compound's versatility and importance in modern chemistry.
Tetrahydrothiophene occupies a distinctive position within heterocyclic chemistry for several key reasons. As the saturated analog of thiophene and the sulfur counterpart to tetrahydrofuran (THF), it provides valuable comparative insights into how heteroatom substitution and ring saturation influence molecular properties. The compound belongs to the class of thiolanes, which are five-membered saturated rings containing four carbon atoms and one sulfur atom.
The electronic properties of tetrahydrothiophene differ significantly from those of its oxygen and nitrogen analogs. In tetrahydrothiophene, as in most five-membered heterocycles, the dipole is directed from the ring toward the heteroatom. This dipole orientation influences its reactivity patterns and interactions with other molecules, particularly in coordination chemistry where tetrahydrothiophene serves as a ligand through the lone pairs on sulfur.
Additionally, tetrahydrothiophene serves as an important building block for constructing more complex molecular architectures with applications in pharmaceutical development, polymer chemistry, and material science. Its presence in bioactive compounds such as biotin (vitamin H) illustrates the significance of the tetrahydrothiophene scaffold in biological systems.
Flammable;Irritant